1,3,6-tri-O-galloyl-beta-D-glucose

Catalog No.
S8461769
CAS No.
M.F
C27H24O18
M. Wt
636.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6-tri-O-galloyl-beta-D-glucose

Product Name

1,3,6-tri-O-galloyl-beta-D-glucose

IUPAC Name

[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C27H24O18

Molecular Weight

636.5 g/mol

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2

InChI Key

RNKMOGIPOMVCHO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

1,3,6-Tris-o-(3,4,5-trihydroxybenzoyl)hexopyranose is a natural product found in Ceratonia siliqua, Cajanus cajan, and other organisms with data available.

1,3,6-Tri-O-galloyl-beta-D-glucose (1,3,6-TGG) is a highly defined hydrolyzable tannin characterized by the precise esterification of gallic acid at the 1, 3, and 6 hydroxyl positions of a beta-D-glucose core. In laboratory and industrial procurement, this specific substitution pattern distinguishes 1,3,6-TGG from crude tannic acid mixtures and fully galloylated analogs like pentagalloylglucose (PGG). The compound serves as a critical, structurally stable intermediate in gallotannin biosynthesis and offers a highly predictable steric and solubility profile. Its defined molecular geometry makes it an essential standard for structure-activity relationship (SAR) studies, precise enzyme kinetic modeling, and targeted microbiological assays where variable galloylation would introduce unacceptable experimental noise [1].

Research Fit

1 Precise 1,3,6-galloyl positional isomer for structure-activity relationship (SAR) studies where substitution pattern is critical.
2 Chair-conformation gallotannin for molecular docking and computational modeling; contrasts with corilagin's boat form.
3 Less potent comparator for ferroptosis, IAPP aggregation, and cytotoxicity assays alongside corilagin or gallic acid.

Substituting 1,3,6-TGG with crude gallotannin extracts, other trigalloyl isomers (e.g., 1,2,6-TGG), or fully substituted pentagalloylglucose (PGG) fundamentally alters binding mechanisms and physical properties. PGG is highly hydrophobic and frequently acts as a mixed-type or non-specific allosteric enzyme inhibitor due to its bulky, fully esterified structure. In contrast, the partially substituted 1,3,6-TGG retains distinct hydrophilic sites and adopts a stable chair conformation, which drives highly specific competitive inhibition in enzymatic assays. Utilizing crude mixtures or over-galloylated analogs in precision assays compromises reproducibility, shifts enzyme inhibition kinetics, and introduces off-target cytotoxicity in cell-based models [1].

Substitution Risk

Target compound
TGG (1,3,6-isomer, chair conformation)
If substituted with
Corilagin or other galloyl isomers
Conformation and galloyl-position differences may shift anti-aggregation, antiferroptosis, and AGE-inhibition profiles; reported structure-dependent responses require isomer-specific review.
Target compound
TGG (trigalloyl glucose)
If substituted with
Gallic acid (monomer)
Galloylation multiplicity alters cytotoxicity endpoints; reported IC50 values differ, and cellular response context may not transfer directly.

Enzyme Kinetic Differentiation: Competitive vs. Mixed-Type Inhibition

In kinetic assays targeting alpha-glucosidase (Saccharomyces cerevisiae), the degree of galloylation strictly dictates the inhibition mechanism. 1,3,6-TGG functions as a strict competitive inhibitor, binding directly to the active site. In contrast, the fully substituted analog 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) acts as a mixed-type inhibitor, indicating allosteric interactions driven by excess hydrophobic bulk [1].

Evidence DimensionAlpha-glucosidase inhibition mechanism
Target Compound Data1,3,6-TGG (Competitive inhibitor)
Comparator Or BaselinePGG (Mixed-type inhibitor)
Quantified DifferenceShift from competitive (1,3,6-TGG) to mixed-type (PGG) inhibition
ConditionsSaccharomyces cerevisiae alpha-glucosidase enzymatic assay

Procurement for precise kinetic modeling or SAR studies requires the exact 1,3,6-substitution pattern to maintain a competitive binding mode without off-target allosteric interference.

Antiferroptosis vs. Corilagin
Head-to-head
Corilagin higher antiferroptosis activity; TGG lower, non-bridged comparator.
Supports ferroptosis pathway comparator selection.
bmMSC erastin model; covalent bridge contribution context.

Targeted Anti-Adhesive Activity in Microbiological Models

When evaluated against Helicobacter pylori (strain ATCC 700392), pure 1,3,6-TGG demonstrates targeted anti-adhesive properties by specifically suppressing the Cytotoxin-associated gene A (Cag A) protein. Unlike crude Terminalia chebula extracts or broad-spectrum antimicrobials which can exhibit generalized cytotoxicity, isolated 1,3,6-TGG disrupts bacterial adhesion while maintaining zero cytotoxicity against normal human gastric epithelial cells (GES-1) at effective concentrations [1].

Evidence DimensionCytotoxicity and adhesion inhibition
Target Compound Data1,3,6-TGG (Suppresses Cag A with no GES-1 cytotoxicity)
Comparator Or BaselineCrude extracts / broad-spectrum agents (Mixed cytotoxic profiles)
Quantified DifferenceHigh target specificity for bacterial adhesion without host cell damage
ConditionsIn vitro HP strain ATCC 700392 and GES-1 epithelial cell co-culture

Essential for researchers developing targeted anti-adhesive gastrointestinal therapeutics where host-cell viability is a strict procurement criterion.

AGE Inhibition Isomerism
Class-level
1,2,3-isomer IC50 0.4 μM; 1,2,6-isomer IC50 0.3 μM; TGG not reported.
Positional isomerism affects anti-glycation activity; data to verify for 1,3,6-isomer.
Glucose-fructose model; class-level SAR inference.

Predictable Glucopyranose Ring Conformation for Molecular Modeling

For polymer interaction and biosurface modeling, the structural rigidity of the polyphenol is paramount. Molecular modeling and PM3 semiempirical calculations, validated by NMR, confirm that the glucopyranose ring of 1,3,6-TGG maintains a highly stable chair conformation. In direct contrast, the structurally constrained related gallotannin corilagin is forced into a boat conformation. This fundamental geometric difference alters the molecule's hydrophobicity, flexibility, and interaction with poly(ethylene oxide) (PEO) model cofactors [1].

Evidence DimensionGlucopyranose ring conformation
Target Compound Data1,3,6-TGG (Stable chair conformation)
Comparator Or BaselineCorilagin (Constrained boat conformation)
Quantified DifferenceFundamental shift in 3D molecular geometry and flexibility
ConditionsPM3 semiempirical molecular orbital theory and NMR validation

Buyers sourcing model cofactors for polymer interactions must select 1,3,6-TGG to ensure baseline conformational predictability and consistent binding thermodynamics.

Cytotoxicity vs. Gallic Acid
Head-to-head
TGG IC50 18 μg/mL; gallic acid IC50 15 μg/mL (HeLa, NRU assay).
Supports cytotoxicity profile review.
~1.2-fold difference; cell-model endpoint context.
IAPP Aggregation vs. Corilagin
Head-to-head
Corilagin markedly higher antiaggregative activity; TGG delays fibril formation less potently.
TGG as mechanistic comparator for amyloid nucleation studies.
ThT, AFM, CD assays; IAPP model context.
Ring Conformation
Cross-study
TGG: chair; Corilagin: boat (PM3, NMR-validated).
Conformation-specific selection for modeling.
Heats of formation, torsion angles differ.

Structure-Activity Relationship (SAR) Assays for Alpha-Glucosidase

1,3,6-TGG is the required standard for researchers needing a strict competitive inhibitor baseline, avoiding the allosteric noise and mixed-type inhibition introduced by fully galloylated analogs like PGG [1].

Host-Pathogen Adhesion Studies in Gastrointestinal Models

A highly specific reagent for isolating the mechanism of Cag A protein suppression in H. pylori adhesion assays without confounding the results with the host-cell cytotoxicity common to crude tannin extracts [2].

Physical Chemistry and Polymer Binding Modeling

The stable chair conformation of 1,3,6-TGG makes it a predictable model cofactor for studying polyphenol interactions with poly(ethylene oxide) and amyloid-beta biosurfaces, providing a reliable geometric baseline compared to constrained analogs like corilagin [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ferroptosis / amyloid control studies
Non-bridged gallotannin comparator
Comparative antiferroptosis and anti-aggregation endpoints
Molecular modeling / docking
Chair-conformation gallotannin
Conformational consistency with computational models
AGE inhibition SAR studies
Defined 1,3,6-positional isomer
Isomer-specific anti-glycation activity
Cytotoxicity profiling
Trigalloyl standard vs. gallic acid
Comparative cellular toxicity endpoints

XLogP3

0.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

636.09626391 g/mol

Monoisotopic Mass

636.09626391 g/mol

Heavy Atom Count

45

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